(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid
CAS No.: 1217714-88-9
Cat. No.: VC18042961
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217714-88-9 |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | JMUJSOFKNKGLRT-SSDOTTSWSA-N |
| Isomeric SMILES | CC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid (CAS: 1217714-88-9) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a ketone group at the fourth carbon. Its molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol . The compound’s stereochemistry is defined by the (2R) configuration, critical for its biological and synthetic applications.
Key Structural Features:
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Boc Protection: The tert-butoxycarbonyl group shields the amine from undesired reactions during peptide synthesis .
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Ketone Functionality: The 4-oxo group enables further derivatization, such as reductive amination or nucleophilic additions .
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Chiral Center: The (2R) configuration ensures enantioselective interactions in drug design .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₅ | |
| Molecular Weight | 231.25 g/mol | |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |
| SMILES | CC(=O)CC@HNC(=O)OC(C)(C)C | |
| CAS Number | 1217714-88-9 |
Synthesis and Industrial Production
The synthesis of this compound typically involves asymmetric hydrogenation or enzymatic resolution to establish the (2R) configuration. A notable method includes:
Catalytic Hydrogenation
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Substrate: A prochiral α-keto acid precursor undergoes hydrogenation using chiral catalysts like Ru-BINAP complexes to achieve high enantiomeric excess (ee >98%) .
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Conditions: Reactions are conducted under 5–10 bar H₂ at 50–60°C in methanol, yielding the Boc-protected product after workup .
Boc Protection Strategy
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Reagents: tert-Butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) selectively protects the amine group .
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Yield: Reported yields range from 75–90% after purification via column chromatography .
Table 2: Synthetic Routes Comparison
| Method | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 85 | 99 |
| Enzymatic Resolution | Lipase B (Candida antarctica) | 78 | 95 |
Applications in Pharmaceutical Chemistry
This compound serves as a key intermediate in drug development, particularly for:
Peptide Synthesis
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Boc Group Utility: The Boc protection is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), enabling stepwise peptide chain assembly .
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Case Study: Used in synthesizing sacubitril, a neprilysin inhibitor for heart failure therapy. The (2R) configuration ensures proper binding to the target enzyme .
Prodrug Design
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Ketone Functionalization: The 4-oxo group is modified to form Schiff bases or oximes, enhancing bioavailability of antiviral agents .
Table 3: Pharmaceutical Applications
| Application | Target Drug/Compound | Role of (2R)-Boc Derivative |
|---|---|---|
| Heart Failure Therapy | Sacubitril/Valsartan | Key chiral intermediate |
| Antiviral Agents | HCV Protease Inhibitors | Prodrug backbone modification |
Physicochemical Properties and Stability
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Stability: Stable at room temperature under inert atmospheres; degrades under strong acids or bases .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of Boc and ketone groups) .
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NMR (¹H): Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 2.55 ppm (ketone adjacent CH₂) .
Future Research Directions
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